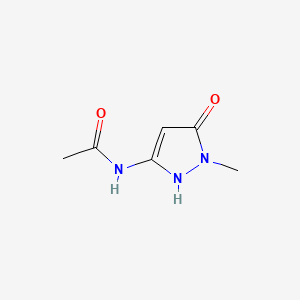
H-Tyr(Tos)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Tyr(Tos)-OH is a derivative of the amino acid tyrosine, where the hydroxyl group on the phenol ring is substituted with a tosyl (p-toluenesulfonyl) group. This modification enhances the compound’s stability and reactivity, making it a valuable intermediate in peptide synthesis and other chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Tyr(Tos)-OH typically involves the protection of the amino and carboxyl groups of tyrosine, followed by the introduction of the tosyl group. One common method is:
Protection of the amino group: The amino group of tyrosine is protected using a suitable protecting group such as tert-butoxycarbonyl (Boc).
Tosylation: The protected tyrosine is then reacted with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base like pyridine or triethylamine to introduce the tosyl group.
Deprotection: Finally, the protecting groups are removed to yield .
Industrial Production Methods: Industrial production of This compound follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: H-Tyr(Tos)-OH undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with other functional groups under suitable conditions.
Oxidation and Reduction: The phenol ring can undergo oxidation to form quinones or reduction to form catechols.
Coupling Reactions: It can participate in peptide coupling reactions to form peptide bonds.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or thiol compounds can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of catechols.
Scientific Research Applications
H-Tyr(Tos)-OH: has numerous applications in scientific research:
Peptide Synthesis: It is used as an intermediate in the synthesis of peptides and proteins, particularly in the selective modification of tyrosine residues.
Drug Development: It serves as a building block in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: It is employed in the conjugation of peptides to various biomolecules for targeted drug delivery and diagnostic applications.
Material Science: It is used in the development of novel biomaterials and nanomaterials for biomedical applications.
Mechanism of Action
The mechanism of action of H-Tyr(Tos)-OH depends on its specific application. In peptide synthesis, it acts as a protected tyrosine derivative, facilitating the selective modification and coupling of peptides. The tosyl group provides stability and reactivity, allowing for precise control over the chemical reactions.
Comparison with Similar Compounds
H-Tyr(Tos)-OH: can be compared with other protected tyrosine derivatives such as:
H-Tyr(Boc)-OH: Where the amino group is protected with a Boc group.
H-Tyr(Trt)-OH: Where the amino group is protected with a trityl group.
H-Tyr(Mts)-OH: Where the phenol group is protected with a mesitylene sulfonyl group.
Uniqueness: The tosyl group in This compound provides a unique combination of stability and reactivity, making it particularly useful in peptide synthesis and bioconjugation applications. Its ability to undergo selective substitution reactions also adds to its versatility in chemical research.
Properties
IUPAC Name |
2,3-dimethyl-5-phenyl-1,3-benzoxazol-3-ium;methyl sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14NO.CH4O4S/c1-11-16(2)14-10-13(8-9-15(14)17-11)12-6-4-3-5-7-12;1-5-6(2,3)4/h3-10H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYKTYDVQXXNKP-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(O1)C=CC(=C2)C3=CC=CC=C3)C.COS(=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159505-46-1 |
Source


|
| Record name | 2,3-DIMETYL-5-PHENYLBENZOXAZOLIUM METHYL SULFATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-{2-Chloro-1-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1H-inden-3-yl}ethenyl)-1,3,3-trimethyl-3H-indol-1-ium perchlorate](/img/structure/B1143186.png)
![tert-butyl N-[(E,3S)-hex-4-en-3-yl]carbamate](/img/structure/B1143187.png)


![2H-1-Benzopyran-2-one, 7-[[2-deoxy-2-(sulfoamino)-alpha-D-glucopyranosyl]oxy]-4-methyl-](/img/structure/B1143194.png)
![2-[2-[(Z)-2,3-dideuteriopent-2-enyl]-3-oxocyclopentyl]acetic acid](/img/structure/B1143195.png)

![Phenol, 2,4-bis(1,1-dimethylethyl)-6-[[[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]imino]methyl]-](/img/structure/B1143199.png)

![methyl 2-[2-[(Z)-2,3-dideuteriopent-2-enyl]-3-oxocyclopentyl]acetate](/img/structure/B1143203.png)
